molecular formula C8H12Cl3FN4 B2416150 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride CAS No. 2375274-79-4

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride

Cat. No.: B2416150
CAS No.: 2375274-79-4
M. Wt: 289.56
InChI Key: OPTTWOBIXFNTNF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H10ClFN4. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with pyrrolidine in the presence of a suitable base such as potassium carbonate (K2CO3). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is often purified through crystallization or chromatography techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminated derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN4.2ClH/c9-8-12-3-6(10)7(13-8)14-2-1-5(11)4-14;;/h3,5H,1-2,4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTTWOBIXFNTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC(=NC=C2F)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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